molecular formula C19H16FN3O4S B2876428 Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 921107-72-4

Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B2876428
CAS No.: 921107-72-4
M. Wt: 401.41
InChI Key: MFPSLTXMSFITEK-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate” are not available in the sources I found. Such properties could include melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Antimicrobial Applications

Compounds related to Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate have been synthesized and shown to possess promising antimicrobial properties. For instance, fluorobenzamides containing thiazole and thiazolidine demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the critical role of the fluorine atom in enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Benzothiazole derivatives, including those incorporating 1,3,4-oxadiazol moieties, have been explored for their anticancer potential. Research indicates that specific substitutions on the benzothiazole scaffold can significantly modulate antitumor properties. One study synthesized benzothiazole acylhydrazone derivatives and tested their anticancer activity, revealing that certain compounds exhibited notable cytotoxicity against various cancer cell lines (Osmaniye et al., 2018). Furthermore, compounds bearing the 1,3,4-oxadiazol ring have been evaluated for their effect on cancer cells, with some showing higher activity than reference drugs (Ravinaik et al., 2021).

Corrosion Inhibition

The corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel in sulfuric acid have been assessed, demonstrating that these compounds can significantly protect against corrosion. The study suggests a mixed mechanism of physisorption and chemisorption on the steel surface, indicating potential applications in industries where metal corrosion is a concern (Ammal, Prajila, & Joseph, 2018).

Mechanism of Action

The mechanism of action of “Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate” is not clear from the available information. If this compound has biological activity, the mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on “Benzyl 2-((5-((4-fluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate” are not clear from the available information. Potential areas of interest could include exploring its synthesis, investigating its physical and chemical properties, studying its reactivity, and if applicable, examining its biological activity .

Properties

IUPAC Name

benzyl 2-[[5-[[(4-fluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4S/c20-15-8-6-14(7-9-15)18(25)21-10-16-22-23-19(27-16)28-12-17(24)26-11-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPSLTXMSFITEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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